molecular formula C7H7BrO2S B15240239 2-(4-Bromothiophen-3-yl)propanoic acid

2-(4-Bromothiophen-3-yl)propanoic acid

Cat. No.: B15240239
M. Wt: 235.10 g/mol
InChI Key: YJVMKXJTRUGJSL-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-3-yl)propanoic acid is an organic compound with the molecular formula C7H7BrO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 4-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromothiophen-3-yl)propanoic acid typically involves the bromination of thiophene derivatives followed by carboxylation. One common method includes the bromination of 3-thiophenylpropanoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position of the thiophene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiophen-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromothiophen-3-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the thiophene ring contribute to its reactivity and binding affinity with biological molecules. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromothiophen-2-yl)propanoic acid
  • 2-(4-Bromomethylphenyl)propanoic acid
  • 3-(2-Bromothiophen-3-yl)propanoic acid

Uniqueness

2-(4-Bromothiophen-3-yl)propanoic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C7H7BrO2S

Molecular Weight

235.10 g/mol

IUPAC Name

2-(4-bromothiophen-3-yl)propanoic acid

InChI

InChI=1S/C7H7BrO2S/c1-4(7(9)10)5-2-11-3-6(5)8/h2-4H,1H3,(H,9,10)

InChI Key

YJVMKXJTRUGJSL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CSC=C1Br)C(=O)O

Origin of Product

United States

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